Cas no 2640902-82-3 (6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine)

6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine structure
2640902-82-3 structure
Product name:6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
CAS No:2640902-82-3
MF:C18H21ClN8O
MW:400.865340948105
CID:5317095
PubChem ID:155799118

6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine Chemical and Physical Properties

Names and Identifiers

    • 6-[4-(5-Chloro-2-pyrimidinyl)-1-piperazinyl]-9-[(tetrahydro-2-furanyl)methyl]-9H-purine
    • 6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
    • F6796-7219
    • AKOS040731789
    • 2640902-82-3
    • Inchi: 1S/C18H21ClN8O/c19-13-8-20-18(21-9-13)26-5-3-25(4-6-26)16-15-17(23-11-22-16)27(12-24-15)10-14-2-1-7-28-14/h8-9,11-12,14H,1-7,10H2
    • InChI Key: IBQQXTGBLWMOQE-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(N=C1)N1CCN(C2=C3C(=NC=N2)N(C=N3)CC2CCCO2)CC1

Computed Properties

  • Exact Mass: 400.1526850g/mol
  • Monoisotopic Mass: 400.1526850g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 514
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 85.1Ų

Experimental Properties

  • Density: 1.59±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 658.9±65.0 °C(Predicted)
  • pka: 6.75±0.10(Predicted)

6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6796-7219-1mg
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
2640902-82-3
1mg
$81.0 2023-09-07
Life Chemicals
F6796-7219-4mg
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
2640902-82-3
4mg
$99.0 2023-09-07
Life Chemicals
F6796-7219-20μmol
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
2640902-82-3
20μmol
$118.5 2023-09-07
Life Chemicals
F6796-7219-5mg
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
2640902-82-3
5mg
$103.5 2023-09-07
Life Chemicals
F6796-7219-2mg
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
2640902-82-3
2mg
$88.5 2023-09-07
Life Chemicals
F6796-7219-30mg
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
2640902-82-3
30mg
$178.5 2023-09-07
Life Chemicals
F6796-7219-100mg
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
2640902-82-3
100mg
$372.0 2023-09-07
Life Chemicals
F6796-7219-40mg
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
2640902-82-3
40mg
$210.0 2023-09-07
Life Chemicals
F6796-7219-50mg
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
2640902-82-3
50mg
$240.0 2023-09-07
Life Chemicals
F6796-7219-10mg
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
2640902-82-3
10mg
$118.5 2023-09-07

Additional information on 6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine

Recent Advances in the Study of 6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine (CAS: 2640902-82-3)

The compound 6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine (CAS: 2640902-82-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its molecular structure, biological activity, and potential clinical implications.

Recent studies have elucidated the unique structural features of this compound, which combines a purine core with a chloropyrimidine-piperazine moiety and a tetrahydrofuran (THF) methyl group. This hybrid structure is believed to confer selective binding affinity towards specific kinase targets, making it a promising candidate for drug development. Computational modeling and X-ray crystallography have provided insights into its binding modes, particularly with kinases involved in inflammatory and oncogenic pathways.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating key signaling pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) reported that 6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine exhibits potent inhibitory activity against PI3Kδ, a kinase implicated in autoimmune diseases and certain cancers. The compound showed a favorable pharmacokinetic profile, with good oral bioavailability and minimal off-target effects in preclinical models.

Further investigations have explored the compound's potential as a dual inhibitor, targeting both kinase and epigenetic regulatory proteins. A recent study in ACS Chemical Biology (2024) highlighted its ability to disrupt protein-protein interactions involving bromodomain-containing proteins, suggesting a broader therapeutic scope beyond kinase inhibition. This dual functionality could pave the way for novel combination therapies in complex diseases like lymphoma and rheumatoid arthritis.

Despite these promising findings, challenges remain in optimizing the compound's selectivity and reducing potential metabolic liabilities. Current research efforts are focused on structural derivatization to improve its drug-like properties while maintaining its biological activity. Collaborative projects between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials, with preliminary IND-enabling studies expected to conclude by late 2024.

In conclusion, 6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine represents an exciting avenue for therapeutic development. Its unique structural features and multifaceted biological activities position it as a valuable scaffold for further medicinal chemistry optimization. Continued research into its mechanism of action and therapeutic potential will be crucial for translating these findings into clinical applications.

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